molecular formula C16H7ClF3N5O2 B2440532 4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile CAS No. 1024414-94-5

4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile

Cat. No. B2440532
CAS RN: 1024414-94-5
M. Wt: 393.71
InChI Key: KDSHQSRVCYBAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile is a useful research compound. Its molecular formula is C16H7ClF3N5O2 and its molecular weight is 393.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis Pathways : A novel pathway has been described for the synthesis of triazole derivatives, demonstrating a straightforward method leading to compounds with potential antimicrobial properties. This research showcases the chemical versatility and potential utility of triazole derivatives in medicinal chemistry (Al‐Azmi & Mahmoud, 2020).

Antimicrobial Activities : Studies on the antimicrobial activities of triazole derivatives have shown that these compounds exhibit moderate to significant effectiveness against various microorganisms. This highlights the potential of triazole compounds in developing new antimicrobial agents (Komsani et al., 2015).

Biological and Pharmacological Applications

Anticancer Potential : The anticancer activities of triazole derivatives have been evaluated, revealing that certain compounds exhibit selective cytotoxicity towards cancer cells. This suggests the potential for triazole derivatives in cancer therapy, particularly in targeting specific cancer cell lines with minimal toxicity to normal cells (Pokhodylo et al., 2020).

Kinase Inhibition for Drug Development : Triazole compounds have been investigated for their role as kinase inhibitors, a crucial target in drug development for various diseases. The development of scalable synthesis methods for potent kinase inhibitors underscores the importance of triazole derivatives in pharmaceutical research (Arunachalam et al., 2019).

Chemical Reactivity and Transformation : The chemical reactivity and transformation of triazole derivatives under nucleophilic conditions have been studied, illustrating the compounds' versatile reactivity and potential for generating diverse heterocyclic structures. These reactions are fundamental in the development of new compounds with various biological activities (Ibrahim & El-Gohary, 2016).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF3N5O2/c17-10-4-9(16(18,19)20)6-22-15(10)25-11(5-21)14(23-24-25)8-1-2-12-13(3-8)27-7-26-12/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSHQSRVCYBAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N(N=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile

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